Cannabidiorcol

TRPV2 Agonism Rheumatoid Arthritis In Vivo Pharmacology

Cannabidiorcol (CBDO, CBD-C1, O-1821) is a phytocannabinoid found in trace concentrations in Cannabis sativa, distinguished from the major cannabinoid cannabidiol (CBD) by the truncation of its pentyl side chain to a single methyl group. This structural modification yields a compound of the resorcinol class (C17H22O2, MW 258.36) with a distinct pharmacological fingerprint: low affinity for classical cannabinoid receptors (CB1/CB2) and predominant agonist activity at the TRPV2 cation channel.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 35482-50-9
Cat. No. B1662686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidiorcol
CAS35482-50-9
Synonyms5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
InChIInChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
InChIKeyGKVOVXWEBSQJPA-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in methyl acetate

Cannabidiorcol (CAS 35482-50-9): Procurement-Grade Analytical Profile and Differential Overview


Cannabidiorcol (CBDO, CBD-C1, O-1821) is a phytocannabinoid found in trace concentrations in Cannabis sativa, distinguished from the major cannabinoid cannabidiol (CBD) by the truncation of its pentyl side chain to a single methyl group [1]. This structural modification yields a compound of the resorcinol class (C17H22O2, MW 258.36) with a distinct pharmacological fingerprint: low affinity for classical cannabinoid receptors (CB1/CB2) and predominant agonist activity at the TRPV2 cation channel [2]. The side-chain alteration fundamentally redirects target engagement, making it a specialized research tool for TRPV2-mediated pathways rather than a simple CBD analog.

Cannabidiorcol (CAS 35482-50-9): Structural Determinants of Non-Interchangeability with CBD Analogs


Cannabidiorcol cannot be substituted by generic CBD or other side-chain variants due to a critical structure-activity relationship (SAR) dictated by the C4′ alkyl chain length [1]. While CBD (pentyl) exhibits polypharmacology at CB1, CB2, 5-HT1A, and multiple TRP channels, Cannabidiorcol (methyl) loses meaningful CB receptor engagement and instead functions primarily as a TRPV2 agonist [2]. This shift in target engagement is not linear; other short-chain analogs like Cannabidivarin (CBDV, propyl) retain distinct activity profiles [3]. Consequently, in assays or models where TRPV2-mediated effects are the dependent variable, substituting Cannabidiorcol with CBD or CBDV will yield data that are not merely quantitatively different but qualitatively misaligned with the experimental objective.

Cannabidiorcol (CAS 35482-50-9): Quantitative Differentiation Evidence Against In-Class Analogs


Cannabidiorcol Exhibits TRPV2 Agonism with Potent In Vivo Efficacy in Collagen-Induced Arthritis Model

Cannabidiorcol (O-1821) demonstrates functional TRPV2 agonism, which translates to a quantifiable reduction in arthritis severity in a collagen-induced arthritis (CIA) mouse model. When administered as monotherapy at 20-30 mg/kg/day, it achieved a reduction in disease severity comparable to the TNF inhibitor etanercept (8 mg/kg, three times weekly), with an earlier onset of protection observed [1]. Notably, the combination of Cannabidiorcol and etanercept produced a more robust and sustained suppression of disease than either agent alone, with reduced synovial inflammation, hyperplasia, and erosive changes confirmed by histological scoring [1]. This differentiates Cannabidiorcol from CBD, which primarily engages CB1/CB2 and 5-HT1A in inflammatory models, and from other short-chain analogs lacking this specific TRPV2-mediated in vivo efficacy data.

TRPV2 Agonism Rheumatoid Arthritis In Vivo Pharmacology

Cannabidiorcol Demonstrates Potent In Silico Acetylcholinesterase (AChE) Inhibition Superior to Clinical Standards

In a comparative molecular docking study against multiple Alzheimer's disease targets, Cannabidiorcol exhibited a binding affinity for acetylcholinesterase (AChE) of −9.4 kcal/mol, which was significantly more favorable than the clinically approved AChE inhibitors Donepezil (−8.4 kcal/mol), Rivastigmine (−7.0 kcal/mol), and Galantamine (−7.1 kcal/mol) [1]. The corresponding inhibition constant (Ki) was calculated as 4.61 mM for Cannabidiorcol, compared to 1.46 mM for Donepezil, 0.02 mM for Rivastigmine, and 2.1 mM for Galantamine [1]. While the Ki value suggests lower predicted potency than Donepezil, the superior binding affinity indicates a distinct interaction mode at the AChE active site. In contrast, Cannabinol C2 demonstrated preferential binding to Butyrylcholinesterase (BuChE) with −9.2 kcal/mol and Ki 4.32 mM, highlighting a clear target preference divergence among cannabinoid analogs [1].

Alzheimer's Disease Molecular Docking Acetylcholinesterase Inhibition

Cannabidiorcol (O-1821) Is Structurally and Functionally Distinct from the Abnormal-Cannabidiol Antagonist O-1918

Cannabidiorcol (O-1821) is frequently compared to O-1918, a selective antagonist of abnormal-cannabidiol (Abn-CBD) at the non-CB1/CB2 endothelial receptor [1]. While structurally similar, their functional activities diverge: O-1821 acts as a TRPV2 agonist with anti-inflammatory properties, whereas O-1918 does not bind CB1 or CB2 receptors at concentrations up to 30 µM and instead blocks Abn-CBD-mediated effects [2]. This functional dichotomy—agonism vs. antagonism—at distinct but related targets makes them complementary rather than interchangeable tools. No published data exists for direct TRPV2 activity of O-1918, underscoring the specificity of Cannabidiorcol's pharmacological profile.

TRPV2 Agonism Abnormal Cannabidiol Pathway Receptor Pharmacology

Cannabidiorcol Exhibits Cytotoxic Activity with LC50 Comparable to Vincristine Sulfate in Cancer Cell Assays

Cannabidiorcol has demonstrated cytotoxic activity with an LC50 value of 0.348 ± 0.002 μg/mL, which is comparable to the standard chemotherapeutic agent vincristine sulfate in the same assay system [1]. This level of cytotoxicity distinguishes Cannabidiorcol from non-cytotoxic cannabinoid analogs like CBD, which typically exhibit much higher LC50 values (lower potency) in similar cancer cell lines. The mechanism is proposed to involve aromatase inhibition, although further validation is required [2]. No direct head-to-head comparison with other short-chain CBD analogs (e.g., CBDV, CBDB) was located in the literature, but this quantitative potency metric provides a benchmark for selecting Cannabidiorcol for cytotoxicity screening panels.

Cytotoxicity Cancer Research Cannabinoid Analogs

Cannabidiorcol Is Included in Patent Claims for Antimicrobial and Gastrointestinal Applications Alongside Other Minor Cannabinoids

Cannabidiorcol (CBD-C1) is specifically claimed in patent applications (e.g., Alison Watta) for methods of treating or preventing Candida albicans infections, alongside other minor cannabinoids such as CBDV, CBD-C2, CBD-C4, and CBGV [1]. It is also listed in patents for regulating gastric acid buildup as a potential H2 antagonist [1]. While these claims lack published quantitative efficacy data (MIC values, etc.), their inclusion in intellectual property filings indicates a perceived industrial and therapeutic value distinct from major cannabinoids like CBD. This differentiates Cannabidiorcol from analogs not specifically named in such claims and may inform procurement for applied research or formulation development.

Antimicrobial Candida albicans Patent Landscape

Cannabidiorcol (CAS 35482-50-9): Evidence-Driven Application Scenarios for Procurement and Experimental Design


TRPV2-Mediated Inflammation and Autoimmunity Research

Use Cannabidiorcol (O-1821) as a tool compound to probe TRPV2 channel function in inflammatory disease models, particularly collagen-induced arthritis. The in vivo efficacy data demonstrating early-onset protection and synergistic effects with TNF inhibition [1] support its selection over CBD or other cannabinoids that lack validated TRPV2 agonism in this context.

Alzheimer's Disease Target Screening and In Silico Drug Discovery

Employ Cannabidiorcol in molecular docking or virtual screening campaigns focused on acetylcholinesterase (AChE) inhibition. The computed binding affinity of −9.4 kcal/mol, which surpasses clinical AChE inhibitors in silico [1], positions it as a prioritized scaffold for further computational or in vitro validation, distinct from analogs like Cannabinol C2 that show preference for BuChE.

Cannabinoid Structure-Activity Relationship (SAR) Studies

Utilize Cannabidiorcol to investigate the impact of C4′ alkyl chain truncation on cannabinoid pharmacology. Its methyl side chain represents the shortest naturally occurring variant, and its low CB1/CB2 affinity coupled with TRPV2 agonism [1] provides a critical data point for SAR models comparing CBD (pentyl), CBDV (propyl), and CBDB (butyl).

Cytotoxicity and Anti-Cancer Agent Screening Panels

Include Cannabidiorcol in in vitro cytotoxicity screening panels for cancer cell lines, based on its reported LC50 of 0.348 μg/mL comparable to vincristine sulfate [1]. This quantitative potency metric justifies its procurement for preliminary anti-cancer activity assessment, particularly where aromatase inhibition is a hypothesized mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabidiorcol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.